Aurora kinase inhibitor-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurora kinase inhibitor-10 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora-A, Aurora-B, and Aurora-C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating processes such as centrosome maturation, chromosome alignment, segregation, and cytokinesis . Overexpression of Aurora kinases has been linked to various cancers, making them attractive targets for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-10 typically involves multi-step organic synthesis. One common approach includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. For example, the synthesis might start with a pyrimidine or quinazoline core, which is then functionalized with various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation .
Industrial Production Methods: Industrial production of Aurora kinase inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Aurora kinase inhibitor-10 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Aurora kinase inhibitor-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase activity and inhibition mechanisms.
Biology: Employed in cell biology to investigate the roles of Aurora kinases in mitosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression of Aurora kinases.
Wirkmechanismus
Aurora kinase inhibitor-10 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the Aurora kinases themselves, and the pathways involved are primarily those regulating mitosis and cell division .
Vergleich Mit ähnlichen Verbindungen
Aurora kinase inhibitor-10 can be compared with other similar compounds such as:
MLN8054 and MLN8237: Selective inhibitors of Aurora-A kinase.
Hesperadin and ZM447439: Selective inhibitors of Aurora-B kinase.
Uniqueness: this compound is unique in its ability to selectively inhibit multiple Aurora kinases with high potency and specificity. This broad-spectrum inhibition makes it a valuable tool for studying the combined effects of Aurora kinase inhibition and for potential therapeutic applications in cancers with complex kinase dysregulation .
Eigenschaften
Molekularformel |
C21H19F5N6O4S |
---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
4-[[5-fluoro-4-(8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7) |
InChI-Schlüssel |
REOQQALLZHEESD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.